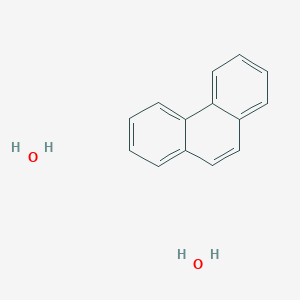

Phenanthrene--water (1/2)

Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Systems Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgtandfonline.com They are ubiquitous in the environment, originating from both natural sources like forest fires and volcanic eruptions, and anthropogenic activities such as the incomplete combustion of fossil fuels, industrial processes, and vehicle exhaust. enviro.wikiwho.int Their presence in aquatic systems is a significant concern due to their persistence, potential for bioaccumulation, and in some cases, carcinogenic properties. enviro.wikiresearchgate.net

The behavior of PAHs in water is largely governed by their low solubility, which generally decreases as their molecular weight increases. wikipedia.orgenviro.wiki Lighter PAHs, those with two to four rings like phenanthrene (B1679779), are more soluble and volatile, making them more available for biological interactions and degradation. wikipedia.org Understanding the fundamental interactions between PAHs and water at the molecular level is crucial for predicting their environmental fate, transport, and the efficacy of remediation strategies. tandfonline.comresearchgate.net These noncovalent interactions, particularly those involving the extended aromatic systems of PAHs and water, are also fundamental in various chemical and biological processes. rsc.org

Overview of Phenanthrene as a Model Aromatic Hydrocarbon in Solvation Studies

Phenanthrene (C₁₄H₁₀), a three-ring PAH, serves as an important model compound in solvation studies. taylorandfrancis.comwikipedia.org Its structure, featuring a sterically hindered "bay-region" and a reactive "K-region," makes it a representative example for investigating the metabolism and interactions of more complex PAHs. taylorandfrancis.comnih.gov As a small, planar carbon surface-like model, phenanthrene allows for detailed investigation of the dynamics of water molecules on aromatic surfaces, providing insights that can be extrapolated to larger systems like graphene. uva.esacs.org

The relatively simple yet compositionally distinct structure of phenanthrene facilitates high-resolution spectroscopic and computational studies. rsc.orguva.es These studies aim to unravel the nature of the noncovalent forces at play when water interacts with an extended aromatic surface. rsc.org

Scope and Research Objectives for Phenanthrene–Water Complexes

Research on phenanthrene-water complexes, particularly the 1:1 and 1:2 stoichiometries, focuses on characterizing the geometry, interaction energies, and dynamics of these molecular clusters. Key research objectives include:

Determining the preferred binding sites of water on the phenanthrene surface. uva.esacs.org

Investigating the nature of the intermolecular forces , such as O-H···π hydrogen bonds, that stabilize the complex. uva.esacs.org

Elucidating the complex motion dynamics of water on the phenanthrene surface , including quantum tunneling phenomena. uva.esacs.org

Understanding how the presence of water molecules affects the electronic properties of phenanthrene. aip.org

Comparing the interactions in phenanthrene-water clusters to those in related systems , such as phenanthridine-water clusters, to understand the influence of heteroatoms. rsc.org

These studies often employ a combination of experimental techniques, like broadband rotational spectroscopy and photodetachment-photoelectron spectroscopy, with quantum-chemical calculations to provide a detailed picture of the microsolvation environment of phenanthrene. rsc.orgaip.org

Detailed Research Findings

Recent research has provided significant insights into the structure and dynamics of phenanthrene-water complexes.

Structure and Energetics

Computational studies have identified several unique isomers for the phenanthrene-H₂O complex, with the water molecule positioned at different locations relative to the phenanthrene rings. uva.es The potential energy surface is found to be extremely shallow, with low energy barriers connecting the different isomers. uva.es The most stable configurations involve the water molecule forming O-H···π hydrogen bonds with the electron-rich aromatic cloud of phenanthrene. uva.esacs.org

For the phenanthrene-(H₂O)₂ complex, two main structural isomers have been identified through calculations. In one isomer, the two water molecules are located on opposite sides of the phenanthrene ring system. aip.org A more stable isomer features the two water molecules bonded to each other, highlighting the importance of water-water interactions in larger clusters. aip.org

| Isomer Label | Description | Relative Energy (kJ/mol) |

|---|---|---|

| sym-middle-1 | Water located over the central ring of phenanthrene | Higher Energy |

| far-isomer | Water located over a peripheral aromatic ring | Lower Energy |

| int-isomer | Water located in an intermediate position | Intermediate Energy |

Note: This table is a qualitative representation based on findings that different isomers exist with varying energies. uva.es The labels are based on descriptions in the literature.

Quantum Tunneling and Dynamics

High-resolution rotational spectroscopy has revealed fascinating dynamic processes within the phenanthrene-H₂O complex. The spectra show characteristic line splittings, which are indicative of quantum tunneling. uva.es This tunneling involves a concerted motion where the water molecule undergoes internal rotation while simultaneously translating between the two equivalent peripheral rings of the phenanthrene molecule. uva.esacs.org This observation provides a detailed view of water motion on a planar carbon surface at the molecular level. uva.es

Isotopic substitution studies, using D₂O and H₂¹⁸O, have been crucial in confirming and further elucidating these tunneling pathways. acs.org The changes in the observed splitting patterns in the rotational spectra of the isotopologues provide valuable information for modeling the complex internal dynamics. acs.org

| Complex | Experimental Technique | Key Finding | Computational Method |

|---|---|---|---|

| Phenanthrene-H₂O | Broadband Rotational Spectroscopy | Observation of quantum tunneling of the water molecule. uva.es | Density Functional Theory (DFT) aip.org |

| Phenanthrene-(H₂O)₂ | Photodetachment-Photoelectron Spectroscopy | Identification of two structural isomers. aip.org | Ab initio calculations aip.org |

| Phenanthrene-(H₂O)n (n=1-3) | Rotational Spectroscopy | Characterization of microhydrated clusters. rsc.org | Quantum chemical calculations rsc.org |

Structure

3D Structure of Parent

Properties

CAS No. |

919080-10-7 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

phenanthrene;dihydrate |

InChI |

InChI=1S/C14H10.2H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-10H;2*1H2 |

InChI Key |

WSTQGCPEQHYNPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O.O |

Origin of Product |

United States |

Fundamental Intermolecular Interactions Within Phenanthrene–water Complexes

Nature of Hydrogen Bonding in Phenanthrene (B1679779)–Water Systems

While phenanthrene lacks the traditional heteroatoms (like oxygen or nitrogen) that act as strong hydrogen bond acceptors, it readily participates in unconventional hydrogen bonding with water. These interactions are categorized primarily into two types: O-H···π bonds, where the aromatic π-electron cloud serves as the acceptor, and C-H···O bonds, where the peripheral C-H groups of phenanthrene act as weak donors. The combination of these hydrogen bonds is fundamental to the architecture of phenanthrene-water clusters.

The O-H···π interaction is a defining feature and a primary stabilizing force in the phenanthrene-water complex. In this arrangement, one of the hydrogen atoms of a water molecule, which carries a partial positive charge (δ+), is attracted to the electron-rich π-cloud of the phenanthrene ring system. This creates a noncovalent bond where the water molecule typically orients itself with one O-H bond pointing directly towards the face of an aromatic ring.

Computational and spectroscopic studies have confirmed this binding mode. In the Phenanthrene·(H₂O)₂ complex, the most stable configurations often involve a water dimer interacting with the phenanthrene surface. In such structures, one water molecule acts as a "binding" molecule, forming a direct O-H···π linkage with the aromatic surface. The second water molecule then forms a strong, conventional O-H···O hydrogen bond with the first, while its remaining "free" O-H group may also interact weakly with the π-system or a C-H group. The strength of the O-H···π bond is sensitive to the position on the phenanthrene surface, with binding being strongest over the regions of highest electron density.

The table below presents calculated data for two distinct isomers of the Phenanthrene·(H₂O)₂ complex, highlighting the geometric and energetic characteristics of the O-H···π interaction.

| Isomer Configuration | Primary Interaction Site | Calculated Binding Energy (kJ/mol) | O-H···π Distance (Å)a | O-H Frequency Shift (cm-1)b |

|---|---|---|---|---|

| Central Ring Binding | Center of C1-C2-C3-C4-C11-C12 Ring | -28.5 | 2.38 | -65 |

| Outer Ring Binding | Center of C5-C6-C7-C8-C13-C14 Ring | -26.1 | 2.45 | -52 |

a Distance from the donor hydrogen atom to the centroid of the aromatic ring.

b Calculated red-shift in the O-H vibrational stretching frequency of the π-bound hydrogen atom compared to a free water molecule, indicative of bond weakening.

Although a single C-H···O bond is considerably weaker than an O-H···π bond, their cumulative effect can be substantial. These interactions act as secondary "anchors," helping to lock the water molecules into specific orientations relative to the phenanthrene plane. For instance, a water molecule engaged in an O-H···π interaction with one ring may simultaneously accept one or two C-H···O bonds from the periphery of an adjacent ring. This cooperative effect enhances the binding energy beyond what would be expected from the O-H···π interaction alone. Spectroscopic evidence for these interactions includes subtle blue-shifts or red-shifts in the C-H stretching frequencies, which can be detected using high-resolution infrared spectroscopy in matrix isolation or supersonic jet experiments.

O-H···π Interactions as a Primary Binding Mode

Dipole-π Interactions and Other Weak Noncovalent Forces

The stability of the phenanthrene-water complex is not solely dependent on hydrogen bonding. A broader set of electrostatic and non-electrostatic forces contribute significantly. The interaction between the permanent dipole moment of the water molecule and the quadrupole moment of the phenanthrene π-electron system is a key electrostatic component. The phenanthrene molecule, while having no net dipole moment, possesses a significant quadrupole moment (negative charge on the faces, positive charge on the periphery), which drives the orientation of water.

However, London dispersion forces are equally, if not more, important. These forces arise from transient fluctuations in electron density and are particularly strong for large, highly polarizable molecules like phenanthrene. The large surface area of phenanthrene allows for extensive contact with water molecules, maximizing these attractive dispersion interactions.

Energy decomposition analysis (EDA), a computational method, can partition the total interaction energy into physically meaningful components. The table below provides a representative breakdown for the interaction between phenanthrene and a single water molecule, illustrating the relative importance of each force.

| Energy Component | Description | Typical Energy Contribution (kJ/mol) |

|---|---|---|

| Electrostatic | Interaction between the permanent charge distributions (dipole-quadrupole, etc.). | -10.5 |

| Exchange-Repulsion | Pauli repulsion from overlapping electron orbitals; always destabilizing. | +16.0 |

| Induction (Polarization) | Distortion of one molecule's electron cloud by the other's static field. | -4.5 |

| Dispersion | Attraction from correlated, instantaneous fluctuations in electron density. | -13.0 |

| Total Interaction Energy | Sum of all attractive and repulsive components. | -12.0 |

As shown, the attractive dispersion and electrostatic forces are the dominant contributors, together overcoming the strong short-range exchange-repulsion to create a stable bound complex.

Influence of Aromatic Electron Density on Water Binding Mechanisms

The π-electron density is not uniformly distributed across the three rings of the phenanthrene molecule. The fused, non-linear structure creates distinct electronic regions that directly influence where and how strongly water molecules bind. The outer rings (e.g., C5-C8) are more "benzene-like," whereas the central ring possesses different electronic characteristics due to its position between two other rings.

High-level quantum chemical calculations and experimental techniques like microwave spectroscopy have precisely mapped the potential energy surface for water interacting with phenanthrene. These studies consistently show that the most energetically favorable binding site for an O-H···π interaction is over the center of one of the outer rings. The central ring is a slightly less favorable binding site. This preference is a direct consequence of the local π-electron density and the shape of the molecular electrostatic potential above the rings.

The bent geometry of phenanthrene also creates unique binding pockets, such as the concave "bay region" and the convex outer edge, which offer different steric and electronic environments for water binding compared to linear PAHs like anthracene (B1667546). The subtle differences in binding energy between sites govern the equilibrium structure of the complex and can influence the dynamics of water molecules on the aromatic surface.

| Binding Site Location | Description | Relative Interaction Energy (kJ/mol) |

|---|---|---|

| Outer Ring (Center) | Water positioned above the center of a terminal six-membered ring. | 0.0 (Global Minimum) |

| Central Ring (Center) | Water positioned above the center of the central four-carbon ring fragment. | +1.8 |

| Bay Region (C-H···O) | Water positioned in the concave bay region, primarily forming a C-H···O bond. | +4.5 |

| C9-C10 Bond (K-Region) | Water positioned above the electron-rich C9-C10 double bond. | +0.9 |

Note: Energies are relative to the most stable configuration (global minimum). Positive values indicate less stable binding sites.

This site-specificity demonstrates that the phenanthrene surface is not a uniform, inert landscape but rather a topographically and electronically varied terrain that directs the binding of water through a delicate balance of intermolecular forces.

Structural Characterization of Phenanthrene–water Isomers and Complexes

Isomeric Configurations of Phenanthrene (B1679779)–Water Clusters

The interaction between a single water molecule and phenanthrene is characterized by a shallow potential energy surface, leading to the existence of multiple stable isomers. uva.esacs.org

Computational studies have been instrumental in identifying the possible geometric arrangements of phenanthrene-water clusters. A thorough conformational search has revealed the existence of eight isomers for the monohydrated phenanthrene-water complex. uva.esacs.org Due to the C₂ᵥ symmetry of the phenanthrene molecule, which creates equivalent binding positions, these eight isomers reduce to five unique and nearly isoenergetic structures. uva.esacs.org These unique isomers are distinguished by the specific location where the water molecule interacts with the phenanthrene surface. uva.es Quantum-chemical calculations, such as those at the PBEh-3c and DLPNO-CCSD(T) levels of theory, have been employed to determine the optimized structures and relative energies of these isomers. uva.esacs.org Theoretical calculations have also confirmed that isomers where the water molecule lies in the same plane as the phenanthrene molecule are not stable. aip.org

Table 1: Unique Isomers of the Monohydrated Phenanthrene-Water Complex This table is a representation of findings from computational studies. The labels are descriptive of the water molecule's position relative to the phenanthrene structure.

| Isomer Label | Description of Water Molecule Position |

| sym-middle-1 | Positioned over the central ring of phenanthrene. uva.es |

| sym-middle-2 | A different orientation over the central ring. |

| int-isomer | Positioned between two rings of the phenanthrene molecule. uva.es |

| far-isomer | Located over one of the outer aromatic rings. uva.es |

| bay-isomer | Positioned near the "bay" region of the phenanthrene structure. |

The primary interaction driving the formation of phenanthrene-water complexes is the O-H···π hydrogen bond, where the electron-rich π-system of the aromatic rings acts as a hydrogen bond acceptor. acs.org Consequently, the most stable configurations involve the hydrogen atoms of the water molecule pointing towards the carbon backbone of the phenanthrene. aip.org The water molecule can dock at various locations on the phenanthrene surface, leading to the different isomers. acs.org

High-resolution rotational spectroscopy has shown that the water molecule is not static; it can undergo a concerted tunneling motion. This dynamic process involves both the internal rotation of the water molecule and its translation between two equivalent peripheral rings on the phenanthrene surface. uva.esacs.org This mobility of water on the planar phenanthrene surface is a key feature, distinguishing it from systems where water is more rigidly confined by the substrate's geometry or stronger, more directional interactions. acs.org

Identification and Characterization of Unique Isomers

Stoichiometry of Phenanthrene–Water Complexes

The stoichiometry of phenanthrene-water complexes has been investigated through various spectroscopic and computational methods, revealing details about both 1:1 and higher-order clusters.

The phenanthrene-H₂O (1:1) complex has been extensively studied using techniques like chirped-pulse Fourier transform microwave spectroscopy and photodetachment-photoelectron spectroscopy. acs.orgaip.org These studies have provided detailed information on the complex's structure and internal dynamics. acs.org Spectroscopic analysis revealed characteristic line splittings, which are a signature of the quantum tunneling motion of the water molecule across the phenanthrene surface. uva.esacs.org The investigation of different isotopologues, such as those with H₂¹⁸O, D₂O, and HDO, has been crucial in elucidating the nature of this tunneling motion, confirming its mass-dependent quantum mechanical origin. acs.org The barrier for this motion is low, calculated to be approximately 2 kJ/mol for the internal rotation of water in the far-isomer. acs.org

For the phenanthrene-(H₂O)₂ complex, also denoted as phenanthrene-water (1/2), theoretical calculations have identified at least two distinct isomeric structures. aip.org

Isomer I: In this configuration, the two water molecules bind to opposite sides of the phenanthrene ring system. The binding energy of the second water molecule in this arrangement is similar to that of the first. aip.org

Isomer II: This structure is energetically more favorable, with a calculated stability that is 141 meV lower in energy than Isomer I. aip.org In this isomer, the two water molecules are located on the same side of the phenanthrene and are stabilized by forming a hydrogen bond with each other, in addition to their interactions with the PAH surface. aip.org

In phenanthrene–(H₂O)₂ and phenanthrene–(H₂O)₃ clusters, experimental studies using broadband microwave spectroscopy have shown that the water molecules tend to form cyclic, hydrogen-bonded networks. rsc.org This cooperative hydrogen bonding between water molecules is a key feature of these higher-order clusters.

Table 2: Calculated Isomers of Phenanthrene·(H₂O)₂ This table summarizes theoretical findings on the 1:2 complex.

| Isomer | Arrangement of Water Molecules | Relative Energy | Key Feature |

| Isomer I | On opposite sides of the phenanthrene plane. aip.org | Higher | Symmetrical binding to phenanthrene. aip.org |

| Isomer II | On the same side of the phenanthrene plane. aip.org | 141 meV lower than Isomer I. aip.org | Stabilized by an intermolecular water-water hydrogen bond. aip.org |

Dynamics of Water Molecules in Phenanthrene–water Complexes

Quantum Tunneling Phenomena of Water on Aromatic Surfaces

In the phenanthrene-water complex, the water molecule is not statically bound but exhibits remarkable mobility across the aromatic surface. This movement is facilitated by quantum tunneling, a phenomenon where a particle passes through a potential energy barrier that it classically could not surmount. researchgate.netnih.gov The interaction is primarily through weak O–H···π hydrogen bonds, where the electron-rich aromatic cloud of phenanthrene (B1679779) acts as a hydrogen-bond acceptor. acs.orgresearchgate.net

Spectroscopic studies have revealed that the water molecule undergoes a concerted tunneling motion. This motion is a combination of the internal rotation of the water molecule and its translational movement between the two equivalent peripheral rings of the phenanthrene molecule. uva.esnih.govacs.org This dynamic behavior is a direct consequence of the C₂ᵥ symmetry of phenanthrene, which results in equivalent interaction sites for the water molecule. acs.org

The observation of this tunneling motion in a planar carbon surface model provides unprecedented detail and serves as a valuable small-scale analog for understanding water dynamics on larger aromatic surfaces like graphene. acs.orgresearchgate.net

A key feature of the water's motion is its internal rotation. The rotational spectrum of the phenanthrene–H₂O complex indicates that the water molecule can rotate almost freely about its C₂ symmetry axis. acs.org This motion involves the exchange of the two equivalent hydrogen atoms of the water molecule. uva.es

Such internal rotation is a common feature in monohydrated complexes of aromatic molecules and is characterized by a low energy barrier. uva.es For the phenanthrene–H₂O complex, the barrier to this C₂ internal rotation has been calculated to be approximately 2 kJ/mol. acs.org This low barrier is due to the nature of the weak O–H···π interactions that are broken and reformed during the rotation. acs.org

The effect of this internal rotation is observable in the rotational spectra as a splitting of the rotational transitions. uva.es The intensity ratio of the resulting doublet components often provides a signature of the nuclear spin statistics of the interchanging hydrogen atoms. uva.es

In addition to internal rotation, the water molecule also exhibits translational motion across the phenanthrene surface. Specifically, it moves between the two equivalent peripheral aromatic rings. nih.govacs.org This translational motion is coupled with the internal rotation, leading to the concerted tunneling pathway. uva.es

The C₂ᵥ symmetry of the phenanthrene molecule creates two equivalent C₁ forms of the complex, which can interconvert through a large-amplitude motion. acs.org This interconversion involves the water molecule moving across the symmetry plane of the phenanthrene. acs.org The rotational spectrum displays tunneling splitting arising from this translational interconversion. acs.org

Internal Rotation Dynamics of Water within the Complex

Fluxional Behavior and Apparent Anharmonicities in Spectroscopic Signatures

The dynamic nature of the phenanthrene–water complex is a prime example of fluxionality, where the molecule undergoes rapid rearrangements between different configurations. researchgate.net In this case, the fluxional behavior is driven by the low barriers to internal rotation and translation of the water molecule.

The spectroscopic manifestation of this fluxionality is the presence of characteristic line splittings in the rotational spectrum. uva.esnih.gov These splittings are a direct result of the tunneling motions, which lift the degeneracy of the energy levels of the different equivalent configurations. The analysis of these splittings provides quantitative information about the energy barriers and the nature of the large-amplitude motions. acs.org

To accurately model and understand these spectroscopic features, simple rigid-rotor models are insufficient. researchgate.net The analysis requires the use of flexible models, such as Meyer's flexible model, which can account for the large-amplitude motions and the coupling between them. uva.es The need for such models highlights the apparent anharmonicity in the system, where the potential energy surface is not a simple parabolic well but a more complex landscape with multiple minima and low-lying transition states. acs.orgresearchgate.net The investigation of anharmonicities is crucial for accurately interpreting the vibrational and rotational spectra of such non-rigid molecular complexes. researchgate.net

Analysis of Low Interconversion Barriers between Phenanthrene–Water Geometries

The existence of multiple, energetically similar geometries for the phenanthrene–water complex is a key factor enabling its dynamic behavior. These different geometries are connected by very low interconversion barriers, allowing the complex to readily explore different configurations even at low temperatures. acs.org

The C₂ᵥ symmetry of phenanthrene leads to several unique, yet energetically close, docking locations for the water molecule. acs.org Quantum chemical calculations have been employed to identify these different isomers and to calculate the energy barriers for interconversion between them. acs.org

For the energetically preferred C₁ forms of the complex, the interconversion proceeds through a large-amplitude motion where the water molecule traverses the phenanthrene's symmetry plane, passing through a Cₛ symmetric transition state. acs.org The barrier for the C₂ internal rotation of the water molecule has been calculated to be around 2 kJ/mol. acs.org More generally, the energy barrier for the translational motion of water between equivalent sites on the phenanthrene surface is estimated to be less than 5 kJ/mol, which facilitates rapid interconversion. vulcanchem.com

The following table summarizes the experimentally determined tunneling splittings for different isotopologues of the phenanthrene-water complex, which are directly related to the interconversion barriers.

| Isotopologue | Tunneling Splitting (MHz) |

| Phenanthrene–H₂O | ~40 |

| Phenanthrene–D₂O | ~10 |

| Phenanthrene–HDO | 0.2464(27) |

| Data sourced from high-resolution rotational spectroscopy studies. acs.org |

This detailed analysis of the low interconversion barriers is fundamental to understanding the fluxional nature of the phenanthrene-water complex and provides a benchmark for theoretical models describing non-covalent interactions at aromatic surfaces.

Spectroscopic Investigations of Phenanthrene–water Complexes

Microwave Spectroscopy for Rotational Transitions and Internal Dynamics

High-resolution microwave spectroscopy has proven to be a powerful tool for investigating the intricate details of the phenanthrene (B1679779)–water complex in the gas phase. These studies provide insights into the rotational transitions and the complex internal dynamics of the system. acs.orgacs.orgnih.gov In this complex, the water molecule interacts with phenanthrene through weak O-H···π hydrogen bonds, where the electron-rich aromatic cloud of phenanthrene acts as a hydrogen-bond acceptor. acs.orgnih.gov

Chirped-Pulse Fourier Transform Microwave Spectroscopy Techniques

Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has been instrumental in recording the rotational spectrum of the phenanthrene–water complex over a broad frequency range, typically from 2 to 8 GHz. acs.org This technique allows for the simultaneous excitation and detection of multiple rotational transitions, making it highly efficient for studying complex molecular systems with multiple conformers and large amplitude motions. acs.orgacs.orgnih.gov The resulting spectra exhibit characteristic line splittings that are indicative of dynamic processes occurring within the complex. acs.orgacs.orgnih.gov

Analysis of Characteristic Line Splittings and Isotope-Substitution Effects (H₂¹⁸O, D₂O, and HDO Isotopologues)

A key feature of the rotational spectrum of the phenanthrene–H₂O complex is the presence of distinct line splittings. acs.orgacs.orgnih.gov These splittings are attributed to a concerted tunneling motion of the water molecule, which involves both its internal rotation and a translational movement between two equivalent peripheral rings of the phenanthrene molecule. acs.orgacs.orgnih.govuva.es This quantum tunneling phenomenon occurs through a double-well potential.

To further probe these internal dynamics, extensive studies have been conducted on various isotopologues of the water molecule complexed with phenanthrene, including those with heavy oxygen (H₂¹⁸O), deuterium (B1214612) oxide (D₂O), and deuterated water (HDO). acs.orgacs.orgnih.govnih.govresearchgate.net The analysis of the rotational spectra of these isotopically substituted complexes reveals significant changes in the observed line splittings, which is a direct consequence of the mass dependence of the tunneling motion. acs.org

For instance, the splittings observed in the phenanthrene–H₂O complex are larger than those in the phenanthrene–D₂O complex, confirming the quantum mechanical nature of the water's movement. acs.org The rotational spectra of phenanthrene–H₂¹⁸O and phenanthrene–D₂O show similar fine structures to the parent species, allowing for analysis using a two-state coupled Hamiltonian. acs.org The investigation of these isotopologues has been crucial in elucidating the complex, concerted tunneling pathway of the water molecule across the phenanthrene surface. acs.orgacs.orgnih.govuva.es

Far-Infrared (Far-IR) Action Spectroscopy for Intermolecular Vibrations

Far-infrared (Far-IR) action spectroscopy is a valuable technique for probing the low-frequency intermolecular vibrations that characterize the weak bonds in molecular complexes like phenanthrene-water. While direct Far-IR studies on the phenanthrene-water complex are not extensively detailed in the provided results, the methodology has been successfully applied to similar systems, such as microhydrated naphthalene. nih.govresearchgate.netacs.orgosti.gov In these studies, diffuse bands corresponding to intermolecular vibrational modes are observed, which serve as a direct probe of the loose binding of water to the aromatic surface. acs.orgosti.gov These experimental findings, when compared with computational simulations, reveal the highly mobile nature of water on the PAH surface, even at low temperatures. researchgate.netacs.orgosti.gov The relevance of water diffusion on the aromatic framework of phenanthrene has been highlighted by high-resolution rotational spectroscopy, which provided evidence for quantum tunneling of water along the ring structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Host-Guest Complexation and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. In the context of the phenanthrene-water system, NMR studies have been employed to investigate the complexation of phenanthrene with water-soluble hosts in an aqueous medium. acs.orguq.edu.au

For example, ¹H NMR has been used to study the selective encapsulation of phenanthrene by a self-assembled molecular boat in water. acs.orguq.edu.au The changes in the chemical shifts of the host and guest protons upon complexation provide evidence for the formation of an inclusion complex. acs.org Furthermore, 2D NOESY NMR experiments can confirm the spatial proximity of the host and guest molecules, and Diffusion-Ordered Spectroscopy (DOSY) NMR can be used to verify the formation of a single host-guest complex. acs.orguq.edu.au

NMR is also instrumental in analyzing mixtures. For instance, when a mixture of phenanthrene and its isomer anthracene (B1667546) is introduced to a solution containing a molecular host, ¹H NMR can be used to determine which guest is selectively bound. acs.orguq.edu.aursc.org By comparing the resulting spectrum to the spectra of the individual host-guest complexes, the preferential binding of phenanthrene can be established. acs.orguq.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Formation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to monitor the formation of molecular complexes in solution. The complexation of phenanthrene with a host molecule in an aqueous environment can lead to changes in the UV-Vis absorption spectrum. acs.orguq.edu.au

By performing UV-Vis titrations, where the concentration of the guest (phenanthrene) is systematically varied while the host concentration is kept constant, the formation of the host-guest complex can be monitored. acs.org The changes in absorbance at a specific wavelength can be used to determine the stoichiometry of the complex, which is often found to be 1:1 for phenanthrene host-guest systems. acs.org Furthermore, the data from UV-Vis titrations can be used to calculate the association constant (Kₐ) of the complex, providing a quantitative measure of the binding affinity between the host and phenanthrene. acs.org For example, the association constant for phenanthrene with a particular molecular boat was determined to be approximately 2.6 × 10⁵ M⁻¹. acs.org

The UV-Vis absorption spectrum of phenanthrene itself in solution typically shows characteristic vibronic features. researchgate.net Changes in the solvent environment, such as varying the ratio of an organic solvent to water, can cause shifts in these absorption peaks, which can be indicative of aggregation or changes in the local environment of the phenanthrene molecules. researchgate.net

Computational Approaches to Phenanthrene–water Interactions

Quantum Chemical Calculations for Structure and Energy Landscapes

Quantum chemical calculations are essential for determining the stable geometries and energetic profiles of phenanthrene-water clusters. These methods provide a static picture of the potential energy surface, identifying energy minima corresponding to stable isomers and the transition states that connect them.

Density Functional Theory (DFT) is a widely used quantum chemical method for optimizing the geometries of molecular complexes. For the phenanthrene (B1679779)–water system, a composite electronic structure approach, PBEh-3c, has been employed to optimize the structures of various isomers. acs.orguva.es This method incorporates corrections for dispersion (D3BJ), geometrical counterpoise (gCP), and basis set incompleteness error (BSIE). uva.es

Computational searches have revealed the existence of multiple stable isomers for the phenanthrene-H₂O complex. acs.orguva.es Due to the C₂ᵥ symmetry of the phenanthrene molecule, the number of unique isomers is reduced, but at least five distinct, nearly isoenergetic minima have been identified. acs.orguva.es These isomers differ primarily in the position of the water molecule relative to the three aromatic rings of phenanthrene. uva.es The water molecule interacts with the phenanthrene surface through weak O-H···π hydrogen bonds, where the electron-rich π-cloud of the aromatic system acts as the hydrogen bond acceptor. acs.orgnih.gov Frequency calculations at the same level of theory are performed to confirm that these optimized structures are true minima on the potential energy surface. acs.org

Table 1: Optimized Isomers of the Phenanthrene-H₂O Complex This table summarizes the unique isomers of the Phenanthrene-H₂O complex identified through DFT calculations and their relative energies.

| Isomer Label | Description | Optimization Method | Relative Energy (kJ/mol) |

|---|---|---|---|

| sym-middle-1 | Water over the central ring | PBEh-3c | 0.21 |

| sym-middle-2 | Water over the central ring (alternate orientation) | PBEh-3c | 0.84 |

| int-left-1 | Water over an internal position of a peripheral ring | PBEh-3c | 0.13 |

| int-left-2 | Water over an internal position of a peripheral ring (alternate orientation) | PBEh-3c | 0.38 |

Data sourced from computational studies on phenanthrene-water clusters. acs.orguva.es

To obtain more accurate energy values for the DFT-optimized geometries, single-point energy calculations are performed using high-level ab initio methods. The Domain-based Local Pair-Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples (DLPNO-CCSD(T)) method is a powerful and computationally efficient approach for this purpose. acs.orguva.esfaccts.de This method provides results close to the "gold standard" CCSD(T) method but with significantly reduced computational cost, making it suitable for larger systems like the phenanthrene-water complex. faccts.deresearchgate.net

These single-point calculations are often performed with a complete basis set (CBS) extrapolation to further improve accuracy. acs.org The results confirm that the identified isomers of the phenanthrene-H₂O complex are very close in energy, lying within a narrow energy range. uva.es This near-isoenergetic nature points towards a very flat and shallow potential energy surface, which is a key factor in the dynamic behavior of the water molecule on the phenanthrene surface. acs.orguva.es

Density Functional Theory (DFT) Methods for Optimized Structures

Molecular Dynamics (MD) Simulations for Dynamic Behavior and (Micro)hydrating Environments

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the phenanthrene-water system over time. ru.nlmdpi.com MD simulations can model the movement of atoms and molecules, revealing the mobility of water on the phenanthrene surface and the nature of the microhydrating environment. ru.nlresearchgate.net

For microhydrated PAHs like phenanthrene, MD computations are expected to provide detailed insights into the dynamics of the surrounding water molecules. ru.nl Born-Oppenheimer Molecular Dynamics simulations, for instance, have revealed the active mobility of water over the surface of naphthalene, a related PAH, even at low temperatures. ru.nl Such simulations for phenanthrene can help rationalize experimental observations, such as the spectral splittings caused by the quantum tunneling of water, by providing a dynamic picture of the interactions that govern this movement. nih.govru.nl These simulations are crucial for understanding how water molecules behave at the interface with hydrophobic surfaces, which has implications for processes ranging from atmospheric chemistry to biology. acs.orgresearchgate.net

Potential Energy Surface (PES) Computations for Water Motion Barriers

The Potential Energy Surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. libretexts.org For the phenanthrene-water complex, the PES is characterized as being extremely shallow, with low-energy barriers connecting the various stable isomers. acs.orguva.es

Computational studies have systematically investigated the PES of the phenanthrene-H₂O cluster to understand the pathways for water motion. uva.es The shallowness of the surface means that the water molecule is not locked into a single position but can move between different binding sites with relative ease. acs.orguva.es This mobility is not random; the PES dictates the preferred pathways and the energy required to traverse them. The analysis of the PES is fundamental to explaining the complex internal dynamics observed experimentally, such as the concerted tunneling motion where the water molecule translates between the two equivalent peripheral rings of phenanthrene while also undergoing internal rotation. nih.govuva.es

Nudged Elastic Band (NEB) Method for Interconversion Barrier Determination

The Nudged Elastic Band (NEB) method is a computational technique used to find the minimum energy path (MEP) and determine the activation energy barrier between a known reactant and product state. nih.gov In the context of the phenanthrene-water complex, the NEB method is applied to calculate the interconversion barriers between different isomers. acs.orguva.es

This method involves creating a series of "images" of the system along a path connecting two minima on the potential energy surface. These images are then relaxed to find the MEP, with the highest point on this path corresponding to the transition state. For the "far-isomer" of the phenanthrene–H₂O complex, the barrier for the C₂ internal rotation of the water molecule was calculated using the NEB method. acs.orguva.es This motion involves the breaking of the weak O-H···π hydrogen bonds. uva.es Combining the NEB method with a climbing-image modification (CI-NEB) allows for the precise location of the saddle point (transition state) on the PES.

Table 2: Calculated Interconversion Barrier for Phenanthrene-H₂O This table details the calculated energy barrier for a specific dynamic motion of the water molecule within the phenanthrene-H₂O complex.

| Type of Motion | Complex Isomer | Computational Method | Calculated Barrier (kJ/mol) |

|---|

Data sourced from a high-resolution spectroscopy and computational study. acs.orguva.es

Environmental Fate and Transport of Phenanthrene in Aqueous Systems

Biodegradation Pathways in Water and Sediment Compartments

The microbial breakdown of phenanthrene (B1679779) is a critical process in its natural attenuation in aquatic environments. This degradation can occur under both aerobic and anaerobic conditions, with different microorganisms and metabolic pathways involved.

Under anoxic conditions, particularly in sediments, the biodegradation of phenanthrene is often coupled with sulfate (B86663) reduction. nih.govresearchgate.net This process is energetically challenging but has been demonstrated in various studies. For instance, sulfate-reducing enrichment cultures derived from contaminated freshwater lake sediments have shown the ability to degrade phenanthrene. nih.govresearchgate.net In one such study, approximately 79.40 μM of phenanthrene was degraded over 180 days, which was accompanied by the consumption of 806.80 μM of sulfate and the accumulation of 625.80 μM of sulfide. nih.govresearchgate.net The degradation of phenanthrene under these conditions is significantly inhibited by molybdate, a specific inhibitor of sulfate reduction, confirming the linkage between the two processes. nih.govresearchgate.net

The initial step in the anaerobic biodegradation of phenanthrene under sulfate-reducing conditions is often carboxylation. nih.govresearchgate.netnih.govresearchgate.net This has been confirmed by the detection of metabolites such as 2-phenanthroic acid. nih.govresearchgate.netnih.govresearchgate.net

A variety of microorganisms capable of degrading phenanthrene have been identified in both water and sediment. Under anaerobic sulfate-reducing conditions, bacteria from the genus Desulfovibrio and Desulfotomaculum have been implicated. nih.govresearchgate.netnih.govresearchgate.net For example, a highly enriched phenanthrene-degrading culture, MMKS23, was dominated by a sulfate-reducing bacterium from the genus Desulfovibrio. nih.govresearchgate.net Another study isolated a sulfate-reducing bacterium, strain PheS1, closely related to Desulfotomaculum, which was also capable of degrading phenanthrene. nih.govresearchgate.net

In addition to sulfate-reducers, other microbial consortia have demonstrated the ability to break down phenanthrene. A consortium including Sphingobacterium sp., Bacillus cereus, and Achromobacter insolitus has been shown to effectively degrade phenanthrene, with complete degradation of a 100 mg/l concentration within 14 days. nih.gov The degradation pathway in this case involved intermediates such as salicylaldehyde, salicylic (B10762653) acid, and catechol. nih.gov

Photosynthetic organisms, including microalgae and cyanobacteria, can also contribute to phenanthrene degradation. The microalga Gonium pectorale has demonstrated a high efficiency in degrading phenanthrene (98%). frontiersin.org Similarly, a photosynthetic bacterial consortium dominated by Fischerella sp. was able to degrade up to 92% of phenanthrene within five days. nih.gov

Table 1: Phenanthrene Degradation by Microbial Consortia

| Microbial Consortium | Initial Phenanthrene Concentration | Degradation Percentage | Time Frame | Reference |

|---|---|---|---|---|

| Sphingobacterium sp., Bacillus cereus, Achromobacter insolitus | 100 mg/L | 100% | 14 days | nih.gov |

| Sphingobacterium sp., Bacillus cereus, Achromobacter insolitus | 250 mg/L | 56.9% | 14 days | nih.gov |

| Sphingobacterium sp., Bacillus cereus, Achromobacter insolitus | 500 mg/L | 25.8% | 14 days | nih.gov |

| Gonium pectorale | 5 mg/L | 98% | Not Specified | frontiersin.org |

| Fischerella sp. dominated consortium | 50 mg/L | ~91.3% | 5 days | nih.gov |

| Sulfate-reducing enrichment culture MMKS23 | ~79.40 µM | Not specified as percentage | 180 days | nih.govresearchgate.net |

Anaerobic Biodegradation under Sulfate-Reducing Conditions

Sorption and Desorption Dynamics with Environmental Matrices

The interaction of phenanthrene with solid and dissolved phases in aquatic systems significantly influences its transport, fate, and bioavailability.

Dissolved organic matter (DOM) plays a crucial role in the environmental behavior of phenanthrene. researchgate.net The presence of DOM in the aqueous phase can enhance the apparent solubility of phenanthrene, thereby affecting its mobility. researchgate.net The binding of phenanthrene to DOM is influenced by the composition and source of the DOM. Humic-like components of DOM generally exhibit a stronger binding capacity for phenanthrene than protein-like components. researchgate.net

The nature of the DOM can also influence the sorption of phenanthrene to solid surfaces. For instance, the presence of certain types of DOM, such as L-phenylalanine and peptone, can reduce the sorption of phenanthrene to black carbon due to the solubilization of phenanthrene in the DOM solution. nih.gov Conversely, other types of DOM, like citric acid, can enhance the sorption of phenanthrene onto black carbon by strongly sorbing to the black carbon surface themselves. nih.gov

The partitioning of phenanthrene between the water column and sediments is a key process controlling its concentration in the aqueous phase and, consequently, its bioavailability to aquatic organisms. nih.gov The sorption of phenanthrene to sediments is strongly influenced by the content and properties of the organic matter within the sediment. nih.govacs.org Sediments with a higher total organic carbon (TOC) content generally exhibit a higher sorption capacity for phenanthrene. nih.gov

Sorption and desorption processes can exhibit hysteresis, meaning that the desorption of phenanthrene from sediment particles is often slower and less complete than its initial sorption. nih.gov The type of organic matter is also critical; for example, coaly particles in sediment can lead to much higher sorption coefficients than would be expected for typical soil organic matter. acs.org This strong sorption to sediment particles can reduce the bioavailability of phenanthrene in the water column, but the sediments can also act as a long-term source of phenanthrene through slow desorption.

Interaction with Dissolved Organic Matter (DOM) and Binding Characteristics

Predictive Modeling of Phenanthrene Fate in Aquatic Environments (e.g., Markov Chain Analysis)google.com

Predictive modeling is an essential tool for understanding and forecasting the long-term behavior and distribution of phenanthrene in aquatic ecosystems. acs.org Among the various modeling approaches, Markov chain analysis has proven to be a valuable method for describing the transfer and transformation of phenanthrene in multi-media aquatic environments. nih.gov This statistical model can effectively simulate the temporal changes and ultimate fate of the compound, providing insights into its persistence and potential for exposure. nih.gov

Markov chain models divide the aquatic system into different states or compartments, such as water, sediment, suspended solids, and air, and calculate the probability of phenanthrene moving from one state to another over a discrete time interval. nih.gov These models can incorporate various environmental processes that influence the fate of phenanthrene, including biodegradation, sorption, desorption, photodegradation, hydrolysis, and volatilization. nih.gov

Research Findings from Markov Chain Analysis

A study on the seasonal fate of phenanthrene in the Yinma River Basin utilized a microcosm to simulate a sediment/water system and applied a Markov chain model to predict its behavior. nih.gov The model's predictions were found to be in excellent agreement with the experimental results from the microcosm. nih.gov The research identified biodegradation in sediment, sorption, desorption, and volatility as the primary pathways for the elimination of phenanthrene from the aquatic environment, with notable seasonal variations. nih.gov

The predictive results from the Markov chain analysis highlighted that volatility and biodegradation in sediment are the main elimination pathways for phenanthrene. nih.gov The contributions of these pathways were observed to change with the seasons. nih.gov For instance, in August, phenanthrene was predicted to be eliminated from both water and sediment to negligible levels within approximately 250 hours. nih.gov In May, this process was slower, requiring over 1000 hours. nih.gov During November, while phenanthrene was eliminated from the water to a negligible level within 1000 hours, about 31% of the initial amount remained in the sediment. nih.gov

Another application of a Markov model to the Lanzhou Reach of the Yellow River divided the system into six states: degraded, leaving the system with advective flow, in the air, in water, adsorbed on suspended substances, and in bottom sediment. nih.gov The simulation predicted that the environmental system would reach a steady state in 30,000-35,000 hours. nih.gov At this point, the final distribution of phenanthrene was estimated to be 80% in the air, 10% in the bottom sediment, 7% in the water, and 3% on suspended solids. nih.gov The outputs of this Markov model were found to be comparable to those of a Fugacity Model, further validating the use of Markov chains for evaluating the environmental fate of pollutants. nih.gov

The utility of Markov chain models extends to assessing the effectiveness of remediation strategies for contaminated sediments. acs.org By incorporating uncertainties and calibrating the model with observational data through techniques like Bayesian Markov chain Monte Carlo (MCMC), the reliability of the predictions can be significantly enhanced. acs.org

Data from Predictive Modeling Studies

The following tables present data derived from studies employing Markov chain analysis to predict the fate of phenanthrene in aquatic environments.

Table 1: Predicted Elimination Times and Residual Phenanthrene in a Microcosm Study

| Season | Time to Negligible Level in Water | Time to Negligible Level in Sediment | Residual Phenanthrene in Sediment after 1000h |

| May | >1000 hours | >1000 hours | Not specified |

| August | ~250 hours | ~250 hours | Negligible |

| November | ~1000 hours | >1000 hours | ~31% |

Data sourced from a study predicting the seasonal fate of phenanthrene in an aquatic environment using a Markov chain model. nih.gov

Table 2: Predicted Steady-State Distribution of Phenanthrene in the Lanzhou Reach of the Yellow River

| Environmental Compartment | Final Distribution (%) | Final Distribution (kg) |

| Air | 80% | 23,033 |

| Water | 7% | 1,961 |

| Suspended Substances (SS) | 3% | 800 |

| Bottom Sediment (BS) | 10% | 2,824 |

Advanced Methodologies and Synthetic Strategies for Studying Phenanthrene–water Systems

Synthesis of Phenanthrene (B1679779) Derivatives in Subcritical Water Medium

Subcritical water has emerged as a green and efficient medium for the synthesis of phenanthrene derivatives, particularly from naturally occurring aporphine (B1220529) alkaloids. This method avoids the use of toxic and expensive organic solvents.

Recent studies have demonstrated the transformation of the aporphine alkaloid glaucine (B1671577) into the phenanthrene alkaloid secoglaucine using subcritical water at temperatures between 100–250°C without the need for catalytic additives. researchgate.netresearchgate.net The highest yield of secoglaucine, averaging 80%, is achieved at 250°C. researchgate.netresearchgate.net Interestingly, the initial concentration of the starting material has a minimal effect on the yield of the final product. researchgate.netresearchgate.net When the amount of glaucine is increased to 400 mg, the resulting secoglaucine precipitates directly from the reaction mixture, simplifying the purification process. researchgate.netresearchgate.net

This methodology has been successfully extended to other aporphine alkaloids. For instance, boldine (B1667363) can be converted to secoboldine (B1249720) in subcritical water at a lower temperature of 160°C, achieving a high yield of 88%. researchgate.netresearchgate.net This environmentally friendly procedure requires minimal effort for product purification. researchgate.netresearchgate.net The "one-pot" synthesis of secoboldine from boldine in subcritical water has been studied at temperatures ranging from 100 to 230°C, demonstrating a quantitative yield without the use of catalysts. researchgate.net

The use of subcritical water as a reaction medium is advantageous due to the temperature-dependent changes in its dielectric constant. As the temperature increases, the dielectric constant of water decreases, mimicking the properties of organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and methanol. aksaray.edu.tr This allows subcritical water to effectively dissolve organic compounds. aksaray.edu.tr However, it is important to note that at high temperatures and pressures, some degradation of phenanthrene and other PAHs can occur. aksaray.edu.tr For example, phenanthrene in subcritical water can be reduced to compounds such as phenol, naphthalene, and benzoic acid. aksaray.edu.tr The removal efficiency of phenanthrene from contaminated soil using subcritical water extraction is temperature-dependent, with higher temperatures (250–300°C) required for 95% removal efficiency. mdpi.com

Table 1: Synthesis of Phenanthrene Alkaloids in Subcritical Water

| Precursor Alkaloid | Phenanthrene Derivative | Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Glaucine | Secoglaucine | 250 | 60 | ~80 | researchgate.netresearchgate.net |

| Boldine | Secoboldine | 160 | Not Specified | 88 | researchgate.netresearchgate.net |

| Boldine | Secoboldine | 100-230 | Not Specified | Quantitative | researchgate.net |

Preparation of Phenanthrene-Based Microparticles via Aqueous Emulsification Techniques

Aqueous emulsification techniques provide a versatile method for preparing phenanthrene-based microparticles with controlled size and morphology. This approach leverages the low melting point of phenanthrene (101°C) to create molten droplets that can be stabilized in an aqueous medium. nih.govresearchgate.net

One established protocol involves heating coarse phenanthrene crystals to 106°C in a 3:1 v/v water/ethylene glycol mixture. nih.govacs.org The resulting molten phenanthrene is then subjected to high-shear homogenization in the presence of a water-soluble polymeric emulsifier, such as poly(N-vinylpyrrolidone). nih.govresearchgate.net Upon cooling to 20°C, polydisperse spherical phenanthrene microparticles are formed. nih.gov Laser diffraction studies have shown a volume-average diameter of 25 ± 21 μm for particles produced by this method. nih.govresearchgate.net

This technique can be adapted to create hybrid microparticles. For instance, a eutectic mixture of 75 mol % phenanthrene and 25 mol % pyrene (B120774), which has a melting point of 83°C, can be heated to 90°C in an aqueous solution. nih.gov Homogenization with a polymeric emulsifier, followed by cooling, yields spherical hybrid microparticles. nih.govacs.org The mean diameter of these particles can be tuned from 11 to 279 μm by adjusting the stirring rate and the type of emulsifier used. nih.govacs.org

The prepared phenanthrene microparticles have applications as synthetic mimics for polycyclic aromatic hydrocarbon-based cosmic dust. nih.govresearchgate.net Their autofluorescence is a useful property for analyzing impact craters when these particles are fired at high velocities. researchgate.net Furthermore, these microparticles can be coated with materials like polypyrrole to modify their surface properties and reduce autofluorescence. nih.govresearchgate.net

Table 2: Parameters for Phenanthrene Microparticle Synthesis via Emulsification

| Particle Composition | Aqueous Medium | Emulsifier | Homogenization Temperature (°C) | Resulting Particle Size (μm) | Reference |

| Phenanthrene | 3:1 v/v water/ethylene glycol | Poly(N-vinylpyrrolidone) | 106 | 25 ± 21 (volume-average diameter) | nih.govresearchgate.net |

| 75:25 Phenanthrene/Pyrene | Water | Morwet D-425 | 90 | 11 to 279 (mean diameter) | nih.govacs.org |

Controlled Synthesis of Organic Cocrystals for Enhanced Structural Elucidation

The formation of organic cocrystals offers a powerful strategy for the structural determination of molecules, especially liquids that are difficult to crystallize on their own. Cocrystal engineering involves combining two or more different molecules through non-covalent interactions to form a crystalline solid. researchgate.netfrontiersin.org

A notable example is the use of a macrocycle called phenanthrene researchgate.netarene (PTA) as a host molecule. mdpi.com PTA has demonstrated a remarkable ability to cocrystallize with a variety of liquid organic molecules. mdpi.com The process typically involves dissolving the solid PTA in the liquid analyte by heating, followed by slow cooling to room temperature, which leads to the formation of cocrystals suitable for X-ray single-crystal diffraction analysis. mdpi.com This "crystalline sponge" approach allows for the direct observation of the spatial arrangement of atoms within the guest liquid molecules. mdpi.com The stability of these cocrystals is attributed to weak non-covalent interactions between the host and guest molecules. mdpi.com

The design of organic charge-transfer (CT) cocrystals, formed between electron-rich donors and electron-poor acceptors, is a key area of research. researchgate.netacs.org The properties of these cocrystals can be finely tuned by selecting appropriate components and controlling the intermolecular CT interactions. researchgate.net The degree of charge transfer in these systems is dependent on the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. acs.org

Various techniques are employed for the growth of organic cocrystals, including slow evaporation, slow cooling, diffusion, drop-casting, and physical vapor transport. frontiersin.org The choice of method depends on the solubility and properties of the constituent molecules. frontiersin.org For instance, the slow cooling method is well-suited for materials with moderate solubility at room temperature. frontiersin.org By systematically modifying the donor or acceptor molecules, it is possible to regulate the charge transport properties of the resulting cocrystals. frontiersin.org

Emerging Applications and Future Research Directions of Phenanthrene–water Systems

Selective Separation Technologies for Phenanthrene (B1679779) from Isomeric Compounds in Aqueous Media

The separation of phenanthrene from its isomers, particularly anthracene (B1667546), is a significant challenge in industrial processes due to their nearly identical physical properties. uq.edu.aunih.govacs.orgnih.govscispace.com Conventional methods like distillation and chromatography are often expensive and inefficient. acs.org However, recent advancements in supramolecular chemistry have led to the development of innovative separation technologies that exploit host-guest interactions in aqueous media.

One promising approach involves the use of self-assembled, water-soluble molecular containers. For instance, a palladium(II)-based molecular boat (MB1) has demonstrated remarkable selectivity for phenanthrene over anthracene in water. uq.edu.auacs.orgnih.govscispace.com This molecular boat exhibits a flexible backbone that can adjust its cavity to optimally bind with a guest molecule, showing a stronger affinity for phenanthrene. uq.edu.aunih.govscispace.com This selective binding allows for the extraction of phenanthrene with over 98% purity from an equimolar mixture of the two isomers. uq.edu.auacs.orgnih.govscispace.com The reusability of this molecular boat for multiple cycles without a significant loss in purity further enhances its practical applicability. uq.edu.auacs.org

Similarly, a water-soluble Pd6L3 molecular bowl (TB) has been developed for the separation of phenanthrene. nih.govacs.org This bowl-shaped molecule displays a higher affinity for phenanthrene than for anthracene in an aqueous environment, enabling the separation of phenanthrene with approximately 93% purity. nih.govacs.org Another novel method utilizes a light-responsive water-soluble azobenzene-based macrocycle. acs.orgnih.gov This macrocycle can selectively capture phenanthrene from a mixture with anthracene through solid-liquid extraction, achieving an average purity of 91.1% over five extraction cycles. acs.orgnih.gov A key advantage of this system is its light-responsiveness; UV irradiation causes the macrocycle to release the captured phenanthrene into the water, eliminating the need for organic solvents and offering an environmentally friendly separation process. acs.org

Interactive Data Table: Selective Separation of Phenanthrene from Anthracene

| Separation Method | Receptor/Macrocycle | Purity of Separated Phenanthrene | Key Features |

| Aqueous Extraction | Pd(II) Molecular Boat (MB1) | >98% | Reusable for multiple cycles, flexible backbone for optimized guest binding. uq.edu.auacs.org |

| Aqueous Extraction | Pd6L3 Molecular Bowl (TB) | ~93% | Reusable, high affinity for phenanthrene over anthracene. nih.govacs.org |

| Solid-Liquid Extraction | Azobenzene-based Macrocycle | ~91.1% | Light-responsive release of phenanthrene, reusable, avoids organic solvents. acs.orgnih.gov |

| Aqueous Extraction | Interlocked Cage (1) | Not specified | Separates planar aromatic guests from non-planar analogues at room temperature. rsc.org |

Detoxification and Removal of Phenanthrene from Water via Advanced Sorption Mechanisms (e.g., Cation-π Interaction, Hydrogen Bonding, Flocculation)

The removal of phenanthrene, a priority pollutant, from water is crucial for environmental protection. mdpi.com Advanced sorption mechanisms are being explored to develop efficient and cost-effective detoxification methods. These mechanisms include cation-π interactions, hydrogen bonding, and flocculation, which offer promising alternatives to conventional treatment technologies. mdpi.comresearchgate.netresearchgate.net

Alkali-activated slag (AAS), a material synthesized from ground granulated blast furnace slag, has shown excellent performance in removing phenanthrene from water. mdpi.comresearchgate.net The primary sorption mechanisms for phenanthrene on AAS are attributed to a combination of cation-π interactions, hydrogen bonding, and flocculation. mdpi.comresearchgate.net AAS exhibits a significantly higher sorption capacity for phenanthrene (up to 44.0 mg/g) compared to the raw slag material. mdpi.com The sorption process reaches equilibrium within approximately 120 hours and demonstrates high selectivity for phenanthrene even in the presence of other organic compounds. mdpi.com

The role of specific interactions in the sorption of aromatic compounds is a key area of research. Studies have shown that cation-π interactions can be a major force in the sorption of certain organic molecules onto carbonaceous materials. nih.gov While hydrophobic interactions and π-π interactions also contribute, the cation-π attraction can be dominant under specific conditions. nih.gov For instance, the presence of cations in the aqueous environment can influence the desorption of sorbed compounds, a factor of particular relevance in environments with varying ionic strength like river estuaries. nih.gov

Hydrogen bonding is another important mechanism governing the removal of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. mdpi.com The functional groups present on the surface of adsorbents can form hydrogen bonds with the aromatic rings of PAHs, contributing to their removal from water. mdpi.com Flocculation, a process that encourages the aggregation of suspended particles, can also be employed to remove hazardous compounds from wastewater. mdpi.com By using coagulating agents, suspended solids can form larger flocs that entrap pollutants like phenanthrene, facilitating their removal through sedimentation. mdpi.com

Interactive Data Table: Advanced Sorption Mechanisms for Phenanthrene Removal

| Sorbent Material | Key Removal Mechanisms | Maximum Sorption Capacity | Noteworthy Findings |

| Alkali-Activated Slag (AAS) | Cation-π interactions, Hydrogen bonding, Flocculation | 44.0 mg/g | High selectivity for phenanthrene; sorption equilibrium reached in ~120 hours. mdpi.comresearchgate.net |

| Pyrogenic Carbonaceous Materials (e.g., Graphite) | Cation-π interaction, π-π interaction, Hydrophobic interaction | Not specified | Cation-π interactions can account for a significant percentage of total sorption. nih.gov |

| Biochar | Surface functional groups, π-π conjugated reactions, Hydrophobic partitioning | Up to 97.6 mg/g (magnetically modified) | Magnetic modification can significantly improve adsorption rate and capacity. royalsocietypublishing.orgnih.gov |

| Activated Carbon from Orange Rind | Adsorption | 70.92 mg/g | Adsorption is more effective at lower pH. researchgate.net |

Development of Organic Photothermal Materials Based on Phenanthrene Cocrystals

The development of materials that can efficiently convert light into heat, known as photothermal materials, is a rapidly growing field with applications in areas like solar-driven water evaporation. acs.orgnih.govrsc.org Organic cocrystals, which are formed by the self-assembly of two or more different molecular components, have emerged as promising candidates for photothermal applications. acs.orgnih.govresearchgate.net By carefully selecting the donor and acceptor molecules, the photothermal conversion (PTC) efficiency of these materials can be tuned.

Researchers have investigated cocrystals formed from isomeric donor molecules, such as phenanthrene and anthracene, with electron-withdrawing molecules. acs.orgnih.gov These studies have revealed that intermolecular interactions within the cocrystals play a crucial role in regulating their PTC properties. acs.orgnih.gov For instance, the π-π stacking and p-π interactions within the crystal structure can influence the material's ability to harvest near-infrared light and control the non-radiative decay processes that lead to heat generation. acs.orgnih.gov

Under near-infrared laser irradiation (808 nm), cocrystals containing phenanthrene have demonstrated significant PTC efficiencies. acs.orgnih.gov For example, a cocrystal of phenanthrene and 7,7,8,8-tetracyanodimethylquinone (PTQ) exhibited a PTC efficiency of 35.85%, while a cocrystal with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinone dimethane (PFQ) showed an efficiency of 44.74%. acs.orgnih.gov These findings highlight the potential to boost PTC by strategically designing the intermolecular interactions within cocrystal materials. acs.orgnih.gov

The practical application of these materials has been demonstrated in solar-driven water evaporation systems. acs.orgnih.gov For example, a porous polyurethane foam incorporating a photothermal cocrystal was able to achieve a high water evaporation rate, showcasing the potential of these materials to address global water scarcity. acs.orgnih.gov

Interactive Data Table: Photothermal Conversion Efficiency of Phenanthrene-Based Cocrystals

| Cocrystal Composition | Donor Molecule | Acceptor Molecule | Photothermal Conversion Efficiency (at 808 nm) |

| PTQ | Phenanthrene | 7,7,8,8-tetracyanodimethylquinone | 35.85% |

| PFQ | Phenanthrene | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinone dimethane | 44.74% |

| ATQ | Anthracene | 7,7,8,8-tetracyanodimethylquinone | 60.53% |

| AFQ | Anthracene | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinone dimethane | 57.00% |

Phenanthrene–Water Systems as Synthetic Mimics for Interstellar Processes (e.g., Cosmic Dust Formation)

Polycyclic aromatic hydrocarbons (PAHs), including phenanthrene, are widespread throughout the interstellar medium and are considered important components of cosmic dust. nih.govnih.govacs.orgresearchgate.netchemistryviews.orgacs.org Understanding the behavior of these molecules in interstellar environments is crucial for unraveling the processes of star and planet formation. nih.govnih.govacs.orgresearchgate.netchemistryviews.orgacs.org To this end, laboratory experiments using synthetic mimics of cosmic dust are invaluable.

Phenanthrene-water systems provide a basis for creating such mimics. Researchers have developed methods to produce spherical microparticles of phenanthrene, and its mixtures with other PAHs like pyrene (B120774), through emulsification in aqueous solutions. nih.govnih.govacs.orgresearchgate.netchemistryviews.orgacs.orgnih.gov By heating phenanthrene above its melting point in a water-based mixture and then applying high-shear homogenization, molten droplets are formed which solidify into microparticles upon cooling. nih.govwhiterose.ac.uk

These synthetic microparticles can then be used in hypervelocity impact experiments to simulate the conditions experienced by cosmic dust. nih.govnih.govacs.orgacs.orgnih.gov When fired at high speeds into targets, these particles create impact craters and undergo fragmentation, providing insights into the physical and chemical changes that PAHs might undergo in space. nih.govnih.govacs.orgacs.orgnih.gov The intrinsic autofluorescence of phenanthrene is a useful property in these experiments, as it allows for the analysis of the distribution of any surviving material around the impact site. nih.govacs.orgresearchgate.netnih.gov

Furthermore, studies have been conducted on hybrid microparticles of phenanthrene and pyrene. nih.govnih.govacs.orgresearchgate.netchemistryviews.orgacs.org By identifying the eutectic composition of this binary mixture, which has a lower melting point than either of its components, researchers can prepare microparticles with a consistent composition in a purely aqueous solution. nih.govchemistryviews.org Analysis of these hybrid particles after impact experiments has revealed differential ablation, where the more volatile phenanthrene component is lost while the less volatile pyrene remains. nih.govnih.govacs.orgacs.org This finding has important implications for the in-situ analysis of PAH-rich cosmic dust in future space missions. nih.govnih.govacs.orgacs.org

Challenges and Opportunities in Understanding Complex Phenanthrene–Water Interactions

Despite the significant progress in harnessing the properties of phenanthrene-water systems, several challenges and opportunities remain. A deeper understanding of the complex interactions at the molecular level is crucial for optimizing existing applications and developing new technologies.

One of the primary challenges lies in the low solubility of phenanthrene in water, which can complicate experimental studies and limit the efficiency of certain processes. mdpi.com While co-solvents can be used to increase solubility, they can also influence the interactions being studied. mdpi.com Therefore, developing novel experimental and computational approaches to study these systems under environmentally relevant conditions is a key priority.

The interplay of various non-covalent interactions, such as hydrophobic effects, π-π stacking, cation-π interactions, and hydrogen bonding, in governing the behavior of phenanthrene in water is not yet fully understood. researchgate.netnih.gov Quantifying the relative contributions of these forces in different environments remains a significant challenge. Advanced spectroscopic techniques and molecular modeling will be instrumental in dissecting these complex interactions.

Opportunities for future research are abundant. In the area of separation science, the design of even more selective and efficient molecular receptors for phenanthrene and other PAHs holds great promise. For environmental remediation, the development of low-cost, sustainable, and highly effective sorbents for the removal of phenanthrene from contaminated water is an ongoing need. researchgate.net In materials science, the rational design of new phenanthrene-based cocrystals and other materials with tailored photothermal, electronic, or optical properties could lead to breakthroughs in various fields.

Furthermore, the study of phenanthrene-water systems as analogs for astrochemical processes is a burgeoning field. Continued research in this area will undoubtedly contribute to our understanding of the formation and evolution of complex organic molecules in space. Addressing these challenges and capitalizing on these opportunities will require a multidisciplinary approach, combining expertise from chemistry, materials science, environmental science, and astrophysics.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying phenanthrene solubility in water, and how can data discrepancies be resolved?

- Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with spectrophotometric validation to account for impurities like anthracene, which can inflate solubility measurements due to higher phenanthrene solubility . For reconciling conflicting solubility data, conduct purity assessments (e.g., mass spectrometry) and compare results against subcooled liquid solubility benchmarks .

Q. How do physicochemical properties influence phenanthrene biodegradation kinetics in aqueous systems?

- Methodology : Design batch experiments to measure degradation rates under controlled conditions (e.g., pH, temperature, microbial consortia). Prioritize solubility and bioavailability as key factors; phenanthrene’s higher water solubility (~10× anthracene) enhances microbial access, accelerating degradation . Monitor degradation half-times (e.g., 2.6–7.6 days for naphthalene analogs) using abiotic controls to distinguish biotic/abiotic pathways .

Q. What standardized protocols exist for detecting phenanthrene in water-sediment systems?

- Methodology : Employ EPA Method 625.1 for semi-volatile organic compounds using GC/MS, with quality controls (spiked recoveries, blanks). For real-time monitoring, use three-dimensional fluorescence spectroscopy (excitation/emission matrix) to identify phenanthrene’s unique spectral fingerprints (e.g., peak at λex/λem = 250/360 nm) .

Advanced Research Questions

Q. How can experimental design optimize variables for phenanthrene bioremediation in contaminated soils?

- Methodology : Apply a full factorial design (e.g., 2<sup>4</sup> screening) to test variables like surfactant concentration (Tween 80), nutrient levels, salinity, and humic acid. Use response surface methodology (RSM) to model interactions and identify optimal conditions (e.g., 180 rpm agitation, 22°C, 8-week incubation) . Validate with ANOVA and post-hoc tests (e.g., Tukey’s HSD) .

Q. What modeling approaches best predict phenanthrene flux from sediment to water columns?

- Methodology : Use finite-layer diffusion models (e.g., RECOVERY v4.3.1) with zero-flux boundary conditions. Calibrate against experimental flux data (linear time-dependent release) and validate with field measurements (e.g., Anacostia River case studies). Incorporate bioavailability adjustments using partition coefficients (Kd) .

Q. How do bioaugmentation and vermiremediation synergize in phenanthrene-contaminated soil treatment?

- Methodology : Combine microbial inoculants (e.g., Sphingomonas spp.) with earthworms (Eisenia fetida) in mesocosm trials. Monitor phenanthrene removal efficiency via GC/MS and microbial diversity shifts via 16S rRNA sequencing. Address confounding factors (e.g., adsorption, evaporation) using mass balance equations .

Q. Why do conflicting results arise in phenanthrene bioavailability studies, and how can they be resolved?

- Methodology : Conduct parallel experiments with varying organic carbon content and particle size to isolate bioavailability effects. Use passive sampling devices (e.g., SPME fibers) to measure freely dissolved concentrations. Reconcile discrepancies by normalizing data to subcooled liquid solubility thresholds .

Data Analysis & Reporting

Q. What statistical frameworks are robust for analyzing phenanthrene biodegradation datasets with high variability?